2-Butoxyphenylboronic acid
Overview
Description
2-Butoxyphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. While the provided papers do not directly discuss 2-butoxyphenylboronic acid, they do provide insights into the chemistry of phenylboronic acids and their derivatives. These compounds are known for their utility in various organic reactions, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds between aromatic compounds .
Synthesis Analysis
The synthesis of phenylboronic acid derivatives can be achieved through various methods. For instance, 2-carboxyphenylboronic acid can be synthesized from 2-tolylboronic acid using aqueous potassium permanganate under mild conditions . This method showcases the potential for synthesizing substituted phenylboronic acids, such as 2-butoxyphenylboronic acid, through the functionalization of the phenyl ring.
Molecular Structure Analysis
Phenylboronic acids can exhibit diverse reactivity based on their molecular structure. The presence of substituents on the phenyl ring can significantly influence the properties and reactivity of these compounds. For example, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a crucial role in its catalytic activity by preventing the coordination of amines to the boron atom . This suggests that the molecular structure of 2-butoxyphenylboronic acid, particularly the butoxy group at the ortho position, would also influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids can be influenced by their substituents and the conditions under which they are crystallized. For instance, 2,6-dimethoxyphenylboronic acid can form different polymorphs depending on the solvent and crystallization method used . This indicates that the physical properties of 2-butoxyphenylboronic acid, such as solubility and crystallization behavior, could also be tailored by manipulating the crystallization conditions. Moreover, the presence of a butoxy group could affect the compound's solubility and stability, potentially leading to the formation of different polymorphs.
Scientific Research Applications
Arylboronic Acid-Catalyzed Reactions
Arylboronic acids, including 2-butoxyphenylboronic acid, have been used to catalyze the racemization of secondary and tertiary alcohols. This process involves reversible Brønsted acid-catalyzed C–O bond cleavage through a carbocation intermediate. Such reactions are significant in the field of organic synthesis and chemical engineering (Boyce et al., 2022).
Polymorphism in Crystallization
Studies have utilized 2,6-dimethoxyphenylboronic acid, a structurally related compound, to investigate polymorphic control in phenylboronic acids during crystallization. This research is pivotal for understanding the crystallization processes of similar compounds, including 2-butoxyphenylboronic acid, which is crucial in materials science and pharmaceutical development (Semjonova & Be̅rziņš, 2022).
Synthesis of Ortho-functionalized Arylboronic Acids
Ortho-functionalized arylboronic acids have been synthesized using derivatives of protected phenylboronic acids, including 2-bromophenylboronic acid. These syntheses are significant for developing new organic compounds and intermediates used in various chemical industries (Da̧browski et al., 2007).
Suzuki-Miyaura Coupling Reactions
Phenylboronic acids are integral in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction widely used in organic chemistry for creating carbon-carbon bonds. This includes the synthesis of arylthiophene-2-carboxaldehydes, demonstrating the importance of phenylboronic acids in advanced synthetic chemistry (Hergert et al., 2018).
Environmental Applications
Research on 2,4-dichlorophenoxyacetic acid butyl ester, a compound related to 2-butoxyphenylboronic acid, has shown its use in environmental studies, particularly in understanding the impact and removal of herbicides from water sources. This is crucial for environmental protection and pollution control efforts (EvyAliceAbigail et al., 2017).
Anticancer Research
Simple phenylboronic acid derivatives have been explored for their antiproliferative potential in experimental oncology. This includes the study of 2-fluoro-6-formylphenylboronic acid, indicating the potential therapeutic applications of phenylboronic acid derivatives in cancer treatment (Psurski et al., 2018).
Bio-Application of Polymeric Nanomaterials
Phenylboronic acid-decorated polymeric nanomaterials have been utilized in advanced bio-applications, such as in drug delivery systems and biosensors. These applications highlight the role of phenylboronic acids in the development of innovative biomedical technologies (Lan & Guo, 2019).
properties
IUPAC Name |
(2-butoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZPYUBZXKOFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408162 | |
Record name | 2-Butoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxyphenylboronic acid | |
CAS RN |
91129-69-0 | |
Record name | 2-Butoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butoxyphenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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